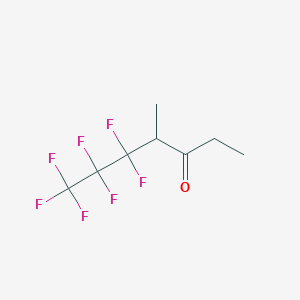
5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. This compound is of interest in various scientific fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one typically involves the introduction of fluorine atoms into the heptanone structure. One common method is the fluorination of 4-methylheptan-3-one using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one involves its interaction with molecular targets through its fluorinated functional groups. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)-1-heptene: Another fluorinated compound with similar structural features but different reactivity and applications.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: A fluorinated acrylate monomer used in surface modification and coatings.
Uniqueness
5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
61282-89-1 |
|---|---|
Fórmula molecular |
C8H9F7O |
Peso molecular |
254.14 g/mol |
Nombre IUPAC |
5,5,6,6,7,7,7-heptafluoro-4-methylheptan-3-one |
InChI |
InChI=1S/C8H9F7O/c1-3-5(16)4(2)6(9,10)7(11,12)8(13,14)15/h4H,3H2,1-2H3 |
Clave InChI |
QQGCRHKFDHSORV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
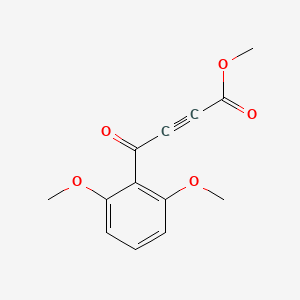
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)

![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)
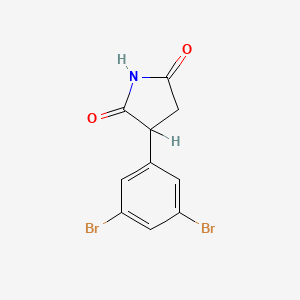
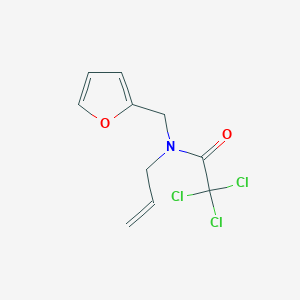
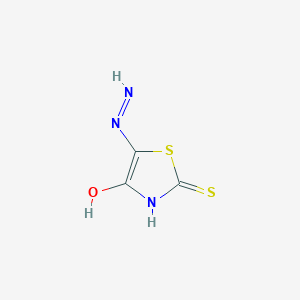
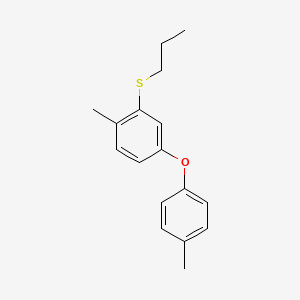
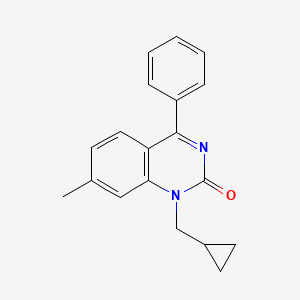
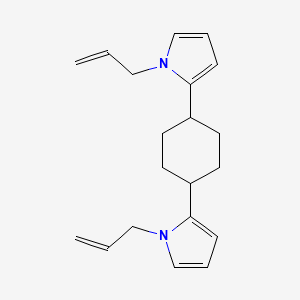
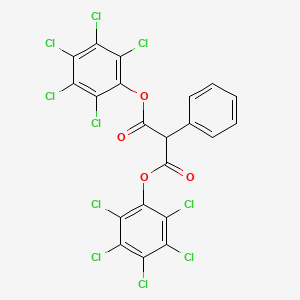
![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
